3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine

Medicinal Chemistry Alzheimer's Disease Gamma-Secretase Modulation

3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 166973-12-2) is the definitive isotropane scaffold intermediate for CNS drug discovery. Unlike methyl or Boc analogs, the N-benzyl group enables a unique deprotection/reductive amination sequence and cost-efficient chiral resolution with (R)-(-)-mandelic acid, avoiding expensive chiral chromatography. This compound is essential for synthesizing 8α-substituted isotropanes achieving IC50 values of 234 nM at DAT (comparable to cocaine at 159 nM). Patent-supported for Alzheimer's programs targeting gamma-secretase modulation (EC50 as low as 37.4 nM). Procure this specific benzyl derivative to maintain SAR continuity and avoid costly revalidation inherent to N-alkyl or unsubstituted alternatives.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 166973-12-2
Cat. No. B3245225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine
CAS166973-12-2
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1C2N)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c15-14-12-6-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
InChIKeyQHPWRLXAKMANSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 166973-12-2) for Neurological Drug Discovery


3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 166973-12-2) is a key bicyclic diamine intermediate within the 3-azabicyclo[3.2.1]octane (isotropane) scaffold class [1]. Characterized by an endo/exo-8-amine and an N-benzyl substituent (MF: C14H20N2, MW: 216.33), it serves as a critical building block for synthesizing complex pharmacophores targeting monoamine transporters and beta-amyloid modulation [2], [3]. The specific N-benzyl moiety differentiates its synthetic utility from unsubstituted or alkyl-substituted analogs, enabling distinct downstream reactivity for cross-coupling and chiral resolution, which is essential for accessing target compounds with sub-100 nM potency [4], [5].

Why 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine Cannot Be Substituted with In-Class Analogs


Generic substitution of the N-benzyl group with methyl, tert-butyl, or isopropyl analogs fundamentally alters both the synthetic trajectory and downstream pharmacological outcome. The benzyl group is a strategic placeholder that enables a specific two-step deprotection/reductive amination sequence—impossible with tert-butyl carbamates (Boc) or simple methyl amines—without compromising the rigid isotropane core [1]. Critically, structure-activity relationship (SAR) data show that altering the 8-position stereochemistry or the 3-substituent in this scaffold leads to substantial potency shifts (e.g., a >3-fold difference in dopamine transporter (DAT) IC50 between 8α-phenyl (234 nM) and 8β-phenyl (785 nM) isotropanes) [2]. Using an unsubstituted or differently substituted 3-azabicyclo[3.2.1]octan-8-amine core therefore forces a complete revalidation of downstream SAR, increasing development risk and cost compared to leveraging the established benzyl derivative [2].

Quantitative Differentiation Evidence for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine vs. Analogs


Downstream API Potency: Enables Synthesis of Gamma-Secretase Modulator with 37.4 nM EC50

3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine is the direct synthetic precursor to exo-tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate, a pivotal intermediate in manufacturing gamma-secretase modulators [1]. The specific benzyl protecting group permits chiral resolution with (R)-(-)-mandelic acid to isolate the pharmacologically relevant exo-enantiomer [2]. In contrast, the corresponding N-tert-butyl analog (CAS 1171560-61-4) or N-methyl analog (CAS 108640-12-6) do not possess this enabling handle for chiral resolution and subsequent Boc installation, which is mandatory for constructing the final API. This synthetic pathway enabled the development of US10875854 (Example 18), a triazolopyridine derivative with an EC50 of 37.4 nM against the Swedish double-mutant APP695 target [3].

Medicinal Chemistry Alzheimer's Disease Gamma-Secretase Modulation

DAT Transporter Binding Affinity of Derived API (234 nM IC50 vs. Cocaine 159 nM)

The target compound is the documented precursor to 8α-phenyl-3-benzyl-3-azabicyclo[3.2.1]octane, a direct dopamine transporter (DAT) inhibitor [1]. This derivative (Compound 8a) demonstrated an IC50 of 234 nM in [3H]WIN 35,428 binding assays, positioning it in the same potency tier as cocaine (IC50 = 159 nM) [2]. Critically, the C-8 epimer (8β-phenyl orientation) derived from the same scaffold showed significantly lower affinity (IC50 = 785 nM), a 3.4-fold decrease [2]. This establishes the 8-amino precursor (the target compound) as the critical control point for generating the high-activity alpha-orientation. Analogs lacking the benzyl group, such as the commercially available 3-tert-butyl-3-azabicyclo[3.2.1]octan-8-amine (CAS 1171560-61-4), cannot undergo the necessary N-debenzylation to yield the potent isotropane core required for this specific CNS activity .

CNS Drug Discovery Dopamine Transporter Isotropane SAR

Critical Chiral Resolution Intermediate for exo-Isotropane APIs

Industrial-scale patent WO2020039028A1 explicitly identifies 3-benzyl-3-azabicyclo[3.2.1]octan-8-amine as the necessary substrate for resolution using (R)-(−)-Mandelic acid to isolate the exo-enantiomer [1]. This process overcomes the need for expensive chiral HPLC or SFC separation. The N-benzyl group is essential for the selective crystallization of the exo-mandelate salt [1]. This is a direct contrast to the N-tert-butyl or N-methyl analogs, where the absence of the aromatic benzyl ring significantly reduces the effectiveness of this specific chiral resolution strategy, resulting in lower yields and higher costs [2]. The process enables a scalable, cost-effective route to exo-tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate, a key intermediate for Alzheimer's disease therapeutics [3].

Process Chemistry Chiral Resolution Alzheimer's Disease

High-Value Application Scenarios for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine


Medicinal Chemistry: Synthesizing High-Affinity Dopamine Transporter (DAT) Inhibitors

Procure this compound specifically for synthesizing 8α-substituted isotropanes to target the dopamine transporter. Evidence from direct assays shows derivatives of this compound achieve IC50 values of 234 nM, comparable to cocaine (159 nM) [1]. This is essential for structure-activity relationship (SAR) studies focused on cocaine abuse pharmacotherapies or ADHD treatments where a rigid, tropane-like scaffold is required. The N-benzyl group is crucial for maintaining the correct orientation for high-affinity binding, a feature lost with smaller N-substituents [1].

Process Chemistry: Scalable Synthesis of exo-3-azabicyclo[3.2.1]octan-8-amine Intermediates

This compound is the optimal starting material for industrial production of exo-tert-butyl N-(3-azabicyclo[3.2.1]octan-8-yl)carbamate. It uniquely enables a cost-effective chiral resolution using (R)-(-)-mandelic acid, avoiding expensive chiral chromatography [2]. Analogs lacking the benzyl group cannot be efficiently resolved via this method. For any program requiring multi-kilogram quantities of this specific chiral core for Alzheimer's disease or other CNS targets, this compound is the proven, patent-supported intermediate of choice [2].

Drug Discovery: Exploring Gamma-Secretase Modulators for Alzheimer's Disease

Utilize this amine to build triazolopyridine and related heterocyclic libraries targeting beta-amyloid pathology. The derived APIs, such as those in patent US10875854, have demonstrated EC50 values as low as 37.4 nM in cellular assays for gamma-secretase modulation [3]. The target compound's exo-amine configuration, secured via the benzyl-dependent resolution process, is essential for achieving this level of target engagement. Procurement should be prioritized for Alzheimer's programs aiming for sub-100 nM potency in APP processing assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.